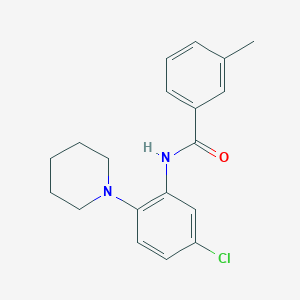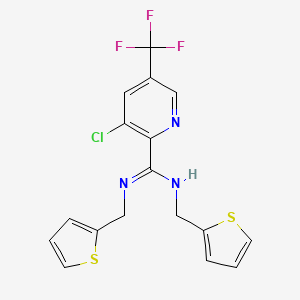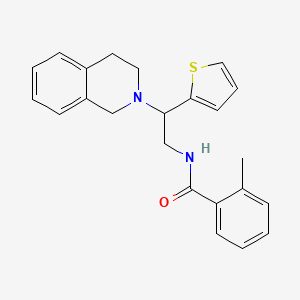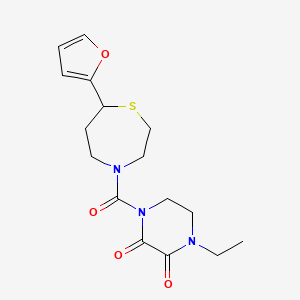
Methyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C6H13BO2 . It is commonly used in the synthesis of various chemical compounds . “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is another related compound with the molecular formula C7H15BO3 .
Molecular Structure Analysis
The molecular structures of these compounds have been determined by methods such as X-ray single crystal diffraction .Chemical Reactions Analysis
These compounds are often used in reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 . “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has a boiling point of 120°C, a density of 0.9642 g/mL at 25 °C, and a refractive index of 1.4096 .Scientific Research Applications
Organic Synthesis and Catalysis
The synthesis and application of Methyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate derivatives have been explored in the context of organic synthesis, particularly in palladium-catalyzed reactions. For instance, studies have demonstrated its utility in facilitating the synthesis of heterocyclic compounds through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, yielding a variety of products such as tetrahydrofuran, dioxolane, and oxazoline derivatives with satisfactory yields (Bacchi et al., 2005). This showcases the compound's role in enabling complex organic transformations.
Coordination Chemistry
In coordination chemistry, derivatives of this compound have been synthesized to study their interaction with metal ions. For example, the synthesis and CuII, NiII, ZnII, CoII, and GaIII coordination chemistry of hexadentate N5O ligands derived from picolinic acid-based bispidine ligands have been investigated, revealing insights into their structural and electronic properties (Comba et al., 2016). This research underscores the compound's versatility in forming complex metal-ligand assemblies with potential applications in catalysis and material science.
Structural and Conformational Analysis
The structural and conformational characteristics of this compound derivatives have been elucidated through crystallographic and density functional theory (DFT) studies. These studies provide valuable information on the molecular geometry, electronic structure, and potential reactivity of the compounds, contributing to a better understanding of their properties and applications in various scientific domains (Huang et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-8-16-10(12(17)19-6)7-11(9)18-5/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOBYEOLACSZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2671216.png)

![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)
![2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2671223.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)

![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2671228.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)




